Ethyl 5-amino-1-phenethylpyrazole-4-carboxylate
Overview
Description
Ethyl 5-amino-1-phenethylpyrazole-4-carboxylate is a chemical compound with the molecular formula C14H17N3O2 and a molecular weight of 259.3 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its role as a heterocyclic building block, which makes it valuable in various scientific applications .
Preparation Methods
The synthesis of Ethyl 5-amino-1-phenethylpyrazole-4-carboxylate typically involves the reaction of ethyl 4-chloroacetoacetate with phenethylhydrazine under specific conditions . The reaction is carried out in the presence of a base, such as sodium ethoxide, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
Ethyl 5-amino-1-phenethylpyrazole-4-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 5-amino-1-phenethylpyrazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-phenethylpyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function . This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Ethyl 5-amino-1-phenethylpyrazole-4-carboxylate can be compared with similar compounds such as Ethyl 5-amino-1-phenyl-4-pyrazolecarboxylate . While both compounds share a pyrazole core, the presence of the phenethyl group in this compound provides unique properties, such as increased hydrophobicity and potential for specific receptor interactions . Other similar compounds include various substituted pyrazoles, which differ in their functional groups and biological activities .
Properties
IUPAC Name |
ethyl 5-amino-1-(2-phenylethyl)pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-2-19-14(18)12-10-16-17(13(12)15)9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQNKPOAHSWRAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)CCC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20699955 | |
Record name | Ethyl 5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20699955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252903-25-6 | |
Record name | Ethyl 5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20699955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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